Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Scientific Research Applications
Synthesis Techniques
The development of new synthesis methodologies for compounds with furan and pyridine moieties is a significant area of research. For example, Kandinska et al. (2006) described the synthesis of new tetrahydroisoquinolinones by reacting homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, demonstrating the potential for creating diverse compounds with complex structures through strategic chemical reactions (Kandinska, Kozekov, & Palamareva, 2006).
Chemical Transformations
Chemical transformations involving furan derivatives have been extensively studied. Guillard et al. (2001) reported on the one-step synthesis of 5-acylisothiazoles from furans, highlighting the efficiency of certain reactions in producing heterocyclic compounds from furan derivatives, which could be relevant for the synthesis or modification of the compound (Guillard et al., 2001).
Novel Compound Creation
Research also focuses on creating novel compounds with potential pharmacological interests. Galenko et al. (2016) synthesized fluorescent benzo, thieno, and furo-fused pyridazine derivatives, demonstrating the feasibility of incorporating furan and pyridine units into complex molecules with potential biological activities (Galenko et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s likely that it interacts with its target proteins, such as cdk2, to inhibit their function . This inhibition could lead to changes in cellular processes, such as cell cycle progression.
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect cell cycle regulation pathways .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, indicating potential anti-cancer effects .
Properties
IUPAC Name |
benzyl N-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-26-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQYDQXWFSLXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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